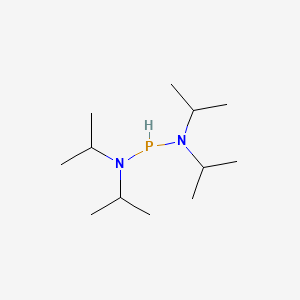

Bis(diisopropylamino)-phosphine

Description

Historical Context of Aminophosphine (B1255530) Chemistry

The journey of aminophosphine chemistry began in the 19th century, with the first synthesis of an aminophosphine reported in 1895. researchgate.net These compounds, characterized by a phosphorus-nitrogen (P-N) bond, were initially of interest for their fundamental chemical properties. researchgate.netwikipedia.org Aminophosphines are organophosphorus compounds with the general formula R₃₋ₙP(NR₂)ₙ, where R can be a hydrogen or an organic substituent, and n can be 0, 1, or 2. wikipedia.org

The development of synthetic methods, primarily through the condensation of chlorophosphines with amines, has been a key focus in the history of these compounds. researchgate.net This preparative route allows for a high degree of structural and electronic diversity by carefully selecting the amine precursor. durham.ac.uk The polarity of the P-N bond makes these compounds sensitive to air and moisture, a characteristic that has influenced their handling and applications. researchgate.net Despite this sensitivity, research into aminophosphine chemistry has gained considerable momentum, particularly due to their utility as ligands in transition metal complexes and as synthons in the creation of inorganic heterocyclic systems. researchgate.net

Significance of Bis(diisopropylamino)phosphine in Contemporary Phosphorus Chemistry

Bis(diisopropylamino)phosphine stands out in the class of aminophosphines due to the steric bulk imparted by the diisopropylamino groups. This steric hindrance significantly influences its reactivity and coordination properties, making it a valuable tool in modern chemistry. durham.ac.uk The bulky substituents can stabilize reactive species and create specific steric environments around a metal center in catalytic applications. durham.ac.ukresearchgate.net

One of the most significant applications of derivatives of bis(diisopropylamino)phosphine, such as bis(diisopropylamino)chlorophosphine (B1630993), is in the synthesis of ligands for transition-metal catalyzed cross-coupling reactions. chemimpex.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the production of pharmaceuticals and advanced materials. chemimpex.comcfmot.de For instance, ligands derived from this compound are employed in well-known reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. sigmaaldrich.com

The compound also serves as a precursor for the synthesis of other valuable organophosphorus compounds, including phosphoramidites used in oligonucleotide synthesis and N-phosphonio imine catalysts for selective epoxidations. chemicalbook.comsigmaaldrich.com Its versatility as a synthetic intermediate underscores its importance in various fields, from medicinal chemistry to materials science. chemimpex.comrsc.org

Overview of Current Academic Research Trajectories

Current research involving bis(diisopropylamino)phosphine and its derivatives is multifaceted, exploring new applications in catalysis, coordination chemistry, and materials science. Researchers are actively developing novel catalysts and ligands based on its unique structure to enhance catalytic performance in a variety of chemical transformations. chemimpex.com The ability to fine-tune the electronic and steric properties of these ligands is a key area of investigation. chemimpex.com

Recent studies have focused on the synthesis of mixed phosphorotrithioates and phosphoroselenodithioates using bis(diisopropylamino)chlorophosphine as a phosphorus precursor. rsc.org This highlights the ongoing efforts to expand the synthetic utility of this compound. Furthermore, the coordination chemistry of aminophosphines, including bis(diisopropylamino)phosphine derivatives, with various transition metals continues to be an active area of research. researchgate.net These studies aim to understand the bonding and reactivity of the resulting metal complexes, which can lead to the development of new catalysts with improved activity and selectivity. researchgate.netprinceton.edu

The exploration of aminophosphines as precursors for the synthesis of metal phosphide (B1233454) nanocrystals is another promising research direction. researchgate.net This demonstrates the potential of compounds like bis(diisopropylamino)phosphine to contribute to the development of advanced materials with novel electronic and catalytic properties.

Table 1: Physical and Chemical Properties of Bis(diisopropylamino)chlorophosphine

| Property | Value | Reference |

| CAS Number | 56183-63-2 | chemicalbook.com |

| Molecular Formula | C₁₂H₂₈ClN₂P | chemicalbook.com |

| Molecular Weight | 266.79 g/mol | chemicalbook.com |

| Appearance | White to off-white powder/crystalline solid | chemimpex.comchemicalbook.com |

| Melting Point | 100-104 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 291 °C | chemicalbook.com |

| Flash Point | 130 °C | chemicalbook.com |

| Sensitivity | Air and moisture sensitive | chemicalbook.com |

Table 2: Applications of Bis(diisopropylamino)phosphine Derivatives in Catalysis

| Reaction Type | Description | Reference |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds. | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Cross-coupling reaction of boronic acids with organohalides. | sigmaaldrich.com |

| Heck Reaction | Reaction of an unsaturated halide with an alkene. | sigmaaldrich.com |

| Stille Coupling | Cross-coupling reaction of organostannanes with organohalides. | sigmaaldrich.com |

| Sonogashira Coupling | Cross-coupling reaction of terminal alkynes with aryl or vinyl halides. | sigmaaldrich.com |

| Negishi Coupling | Cross-coupling reaction of organozinc compounds with organohalides. | sigmaaldrich.com |

| Hiyama Coupling | Cross-coupling reaction of organosilicon compounds with organohalides. | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68880-43-3 |

|---|---|

Molecular Formula |

C12H29N2P |

Molecular Weight |

232.35 g/mol |

IUPAC Name |

N-[di(propan-2-yl)amino]phosphanyl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C12H29N2P/c1-9(2)13(10(3)4)15-14(11(5)6)12(7)8/h9-12,15H,1-8H3 |

InChI Key |

SKUSIJOMOKTHIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)PN(C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Diisopropylamino Phosphine and Analogues

General Synthetic Strategies for Aminophosphines

The creation of aminophosphines, a class of organophosphorus compounds featuring a phosphorus-nitrogen bond, relies on several established synthetic strategies. These methods are designed to be versatile, allowing for the introduction of a wide range of substituents on both the phosphorus and nitrogen atoms, thereby tuning the steric and electronic properties of the final compound.

Synthesis from Phosphorus Halides and Secondary Amines

A primary and widely utilized method for the synthesis of aminophosphines involves the reaction of phosphorus halides, most commonly phosphorus trichloride (B1173362) (PCl₃), with secondary amines. In the specific case of bis(diisopropylamino)-phosphine, diisopropylamine (B44863) is used as the secondary amine.

The reaction proceeds through the nucleophilic attack of the secondary amine on the electrophilic phosphorus center of the phosphorus halide. This results in the stepwise substitution of the halide atoms with the amino groups. The stoichiometry of the reactants is a critical parameter in this synthesis. To produce bis(diisopropylamino)chlorophosphine (B1630993), a key intermediate, a specific molar ratio of diisopropylamine to phosphorus trichloride is employed. Typically, two equivalents of the amine are used for each equivalent of PCl₃. One equivalent acts as the nucleophile, while the second equivalent serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, precipitating as diisopropylamine hydrochloride.

The reaction is generally carried out in an inert solvent, such as hexanes, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions like oxidation or hydrolysis of the phosphorus compounds. orgsyn.org Temperature control is also crucial; the reaction is often initiated at a reduced temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature. orgsyn.org

Formation of Bis(diisopropylamino)chlorophosphine as a Key Intermediate

Bis(diisopropylamino)chlorophosphine is a pivotal intermediate in the synthesis of a wide array of other phosphine (B1218219) derivatives. chemimpex.com Its synthesis from phosphorus trichloride and diisopropylamine is a foundational step. The general reaction is as follows:

PCl₃ + 4 (CH₃)₂CH₂NH → [((CH₃)₂CH)₂N]₂PCl + 2 (CH₃)₂CH₂NH₂Cl

This process involves the reaction of phosphorus trichloride with four equivalents of diisopropylamine. Two equivalents substitute two chlorine atoms on the phosphorus, and the other two equivalents act as a base to sequester the HCl byproduct. The resulting bis(diisopropylamino)chlorophosphine is a versatile reagent in its own right, used in the synthesis of ligands for catalytic reactions such as the Buchwald-Hartwig amination. sigmaaldrich.com

The purification of bis(diisopropylamino)chlorophosphine is typically achieved through filtration to remove the diisopropylamine hydrochloride salt, followed by vacuum distillation or recrystallization of the filtrate to obtain the pure product. orgsyn.org

Synthesis of Phosphoramidite (B1245037) Derivatives

Bis(diisopropylamino)chlorophosphine is a key precursor for the synthesis of phosphoramidite derivatives, which are essential reagents in automated DNA and RNA synthesis. A notable example is the synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile.

This synthesis is typically achieved by reacting bis(diisopropylamino)chlorophosphine with a suitable alcohol in the presence of a base to neutralize the HCl generated. In the case of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, the alcohol used is 3-hydroxypropanenitrile. An alternative route involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile, often catalyzed by 1H-tetrazole.

The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation of the phosphoramidite product. The cyanoethyl group in the resulting phosphoramidite serves as a protecting group for the phosphorus during oligonucleotide synthesis and is easily removed in the final deprotection step. These phosphoramidites have been shown to have high coupling efficiencies in oligonucleotide synthesis.

Synthetic Pathways to Bis(biphenyl)diisopropylamino Phosphine

The synthesis of more sterically demanding phosphines, such as bis(biphenyl)diisopropylamino phosphine, requires specialized synthetic strategies. One approach involves the use of organometallic reagents. For instance, [1,1'-biphenyl]-2-ylmagnesium bromide can be reacted with dichloro(diisopropylamino)phosphine (iPr₂NPCl₂). researchgate.net This is followed by an acid treatment to yield the desired aminophosphine (B1255530). researchgate.net

Another method involves the lithiation of a suitable precursor, such as a bridged bis(bromoether), followed by the introduction of the phosphinyl moiety using a chlorophosphine reagent like chlorodiphenylphosphine. nih.gov Subsequent oxidation can yield the corresponding phosphine oxide, which can then be reduced to the phosphine. nih.gov

The introduction of bulky aryl substituents can be challenging, and these multi-step syntheses are often necessary to achieve the desired complex structures. researchgate.net

Preparation of Phosphine-Borane Adducts for Stabilization

Many phosphines, particularly those that are electron-rich or sterically unhindered, are sensitive to air and can be readily oxidized. To address this, they are often converted into more stable phosphine-borane adducts. wikipedia.org These adducts serve as a protected form of the phosphine, which can be easily deprotected when the free phosphine is needed. wikipedia.orgresearchgate.net

Phosphine-borane adducts are typically prepared by reacting the phosphine with a source of borane (B79455) (BH₃), such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). wikipedia.org The borane coordinates to the lone pair of electrons on the phosphorus atom, forming a stable adduct. wikipedia.org

An alternative and often safer method involves the in situ generation of borane from sodium borohydride (B1222165) in the presence of a proton source, which then reacts with the phosphine. researchgate.net This approach avoids the handling of potentially hazardous borane solutions. researchgate.net

The deprotection of the phosphine-borane adduct to liberate the free phosphine is typically achieved by reacting the adduct with a suitable amine, such as a tertiary amine, which displaces the phosphine from the borane. wikipedia.orgresearchgate.net

Laboratory-Scale Synthetic Protocols

The laboratory-scale synthesis of bis(diisopropylamino)chlorophosphine is a well-established procedure. A detailed protocol can be found in Organic Syntheses. orgsyn.org The process generally involves the following steps:

Reaction Setup : A flame-dried, multi-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum is used. The system is purged with an inert gas to ensure anhydrous and oxygen-free conditions. orgsyn.org

Reagent Addition : The flask is charged with a suitable anhydrous solvent, such as hexanes, and cooled in an ice bath. Phosphorus trichloride is added via syringe. orgsyn.org

Controlled Amine Addition : Diisopropylamine is added dropwise to the cooled solution of phosphorus trichloride. The dropwise addition helps to control the exothermic reaction and prevent the formation of side products. A white precipitate of diisopropylamine hydrochloride forms immediately. orgsyn.org

Reaction Completion : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. orgsyn.org

Workup and Purification : The white suspension is filtered under vacuum to remove the diisopropylamine hydrochloride salt. The filter cake is washed with fresh solvent to recover any entrained product. The filtrate, containing the desired bis(diisopropylamino)chlorophosphine, is then concentrated under reduced pressure. orgsyn.org

Final Purification : For higher purity, the crude product can be further purified by vacuum distillation. orgsyn.org

Table 1: Example Laboratory-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactant 1 | Phosphorus trichloride |

| Reactant 2 | Diisopropylamine |

| Stoichiometry (Amine:PCl₃) | ~1.87:1 |

| Solvent | Hexanes |

| Reaction Temperature | 0 °C to 23 °C |

| Purification Method | Filtration and Vacuum Distillation |

| Reported Yield | ~59-69% |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Optimized Reaction Conditions and Stoichiometry

The synthesis of bis(diisopropylamino)chlorophosphine, a common precursor, is typically achieved through the reaction of diisopropylamine with phosphorus trichloride (PCl₃). This reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions like hydrolysis and oxidation.

Stoichiometry and Temperature Control:

A crucial aspect of this synthesis is the stoichiometric ratio of the reactants. Typically, a 4:1 molar ratio of diisopropylamine to phosphorus trichloride is employed. In this setup, two equivalents of the amine act as nucleophiles, attacking the phosphorus center to form the desired bis(diisopropylamino)phosphine backbone. The other two equivalents of diisopropylamine serve to neutralize the hydrochloric acid (HCl) byproduct, forming diisopropylamine hydrochloride.

Temperature control is paramount to manage the exothermic nature of the reaction. The addition of PCl₃ to chilled diisopropylamine is performed dropwise to keep the temperature below 25°C, thereby minimizing the formation of side products.

Solvent Systems:

The reaction is commonly carried out in a nonpolar solvent like hexane (B92381). The use of hexane facilitates the precipitation of the diisopropylamine hydrochloride byproduct, which can then be easily removed by filtration.

Standard Laboratory Synthesis Conditions:

| Component | Molar Ratio | Solvent | Temperature | Atmosphere | Byproduct Management |

| Phosphorus trichloride | 1 equiv | Hexane | 0–25°C | Nitrogen/Argon | Filtration of hydrochloride salts |

| Diisopropylamine | 4 equiv | - | Exothermic | Inert | Recrystallization |

This table summarizes the standard conditions for the laboratory-scale synthesis of bis(diisopropylamino)chlorophosphine.

Deviations from these optimized conditions, such as the presence of moisture or oxygen, can lead to the decomposition of the product and significantly lower yields, which can fall below 70%.

Alternative Catalytic Approaches in Phosphoramidite Synthesis

While the stoichiometric use of an activator like 1H-tetrazole is common in the phosphoramidite method of oligonucleotide synthesis, catalytic approaches offer a more efficient alternative. acs.org The traditional method requires at least a stoichiometric amount of the tetrazole to both activate the phosphoramidite and neutralize the amine byproduct. acs.org

A catalytic approach becomes feasible if the amine byproduct can be effectively removed from the reaction mixture. This allows a catalytic amount of the acidic tetrazole to continuously activate the phosphoramidite for the coupling reaction. acs.org For instance, the use of molecular sieves can effectively remove the generated amine, enabling the use of a catalytic amount (e.g., 0.05 equivalents) of an activator like 5-(p-nitrophenyl)-1H-tetrazole (NPT). acs.org This catalytic method has been successfully applied to the synthesis of both deoxyribonucleotides and ribonucleotides, with N,N-diisopropylphosphoramidites being employed for the latter due to the lower accessibility of high-quality N,N-diethylphosphoramidites. acs.org

Recent advancements have also focused on the development of novel activators to enhance coupling efficiency, particularly for the synthesis of RNA and other sterically demanding phosphoramidites. google.com Aryl-substituted 5-phenyl-1H-tetrazoles have been introduced as highly efficient catalysts for these coupling reactions. google.com

Furthermore, chiral phosphoric acid (CPA) catalysts have been shown to control the stereochemistry of the newly formed phosphorus center during phosphoramidite transfer, enabling the catalytic stereocontrolled synthesis of dinucleotides. nih.gov This represents a significant advancement as it avoids the need for stoichiometric chiral auxiliaries. nih.gov

Stereospecific Phosphination of Organoboronic Esters

A significant application of bis(diisopropylamino)chlorophosphine is in the stereospecific phosphination of organoboronic esters. This method allows for the creation of chiral phosphines, which are valuable ligands in enantioselective catalysis and are components of biologically active molecules. organic-chemistry.orgnih.gov

The process involves the activation of organoboronic esters with an alkyllithium reagent, followed by a reaction with copper chloride and a chlorophosphine, such as bis(diisopropylamino)chlorophosphine. organic-chemistry.orgnih.gov This sequence of reactions proceeds with high stereospecificity, meaning the stereochemistry of the starting organoboronic ester is largely retained in the final phosphine product. organic-chemistry.org

For example, the stereospecific phosphination of an aminoboronate using bis(diisopropylamino)chlorophosphine, followed by methanolysis and iodine-mediated oxidation, has been used to produce an amino phosphate (B84403) ester. nih.gov This product is a potential precursor for the synthesis of fosmidomycin (B1218577) analogues, which have biological relevance. nih.gov This methodology provides an efficient route to enantiomerically enriched organophosphorus compounds, which are otherwise challenging to synthesize. organic-chemistry.org

Industrial Production Considerations

Scalability and Process Intensification Strategies

The industrial-scale synthesis of phosphoramidites, including those derived from bis(diisopropylamino)phosphine, presents several challenges that necessitate process intensification strategies. huarenscience.com The intricate reaction pathways require precise control to ensure reproducibility and high yields while minimizing side reactions. huarenscience.com

Continuous Flow Reactors:

To address the risks associated with the exothermic nature of the reaction between diisopropylamine and phosphorus trichloride, continuous flow systems are a key process intensification strategy. These automated reactors allow for better thermal management, minimizing the risk of thermal runaway during the addition of PCl₃.

In-line Monitoring:

In-process monitoring techniques, such as in-line infrared (IR) spectroscopy, are crucial for quality control in industrial production. This allows for real-time analysis of the reaction mixture, ensuring that the product meets the required purity specifications, which are often greater than 97.0%.

Solvent Recovery:

Economical and environmental considerations are also critical at an industrial scale. The use of hexane as a solvent allows for its recovery and recycling through fractional distillation, reducing both costs and environmental impact.

The complexity of synthesizing larger molecules like trimer phosphoramidites further highlights the need for advanced reaction engineering. huarenscience.com The increased potential for side reactions and byproducts at a larger scale makes precise control over reaction parameters essential for achieving scalability and maintaining high yields. huarenscience.com

Purification and Isolation Techniques for Research Applications

Chromatographic Methodologies

For research applications requiring high-purity bis(diisopropylamino)phosphine derivatives and the resulting oligonucleotides, various chromatographic techniques are employed. acs.orgthermofisher.com

Flash Column Chromatography:

Flash column chromatography is a standard method for purifying crude reaction mixtures in the synthesis of phosphoramidite monomers. tandfonline.com Silica (B1680970) gel is a common stationary phase, and the choice of eluent is critical for effective separation. tandfonline.com For instance, a gradient of ethyl acetate (B1210297) in hexane followed by methanol (B129727) in dichloromethane (B109758) has been used to purify intermediates in phosphoramidite synthesis. tandfonline.com It is sometimes necessary to deactivate the silica gel with a base like triethylamine (B128534) to prevent degradation of the acid-sensitive phosphoramidite product. tandfonline.com

Size-Exclusion Chromatography (SEC):

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size. atdbio.com This technique is useful for removing small molecule impurities, such as cleaved protecting groups, from larger oligonucleotide products. atdbio.com It is also effective for desalting oligonucleotides that have been purified by other methods like HPLC. thermofisher.comatdbio.com

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a high-resolution technique widely used for the purification and analysis of synthetic oligonucleotides. thermofisher.comatdbio.com

Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. It is effective at removing failure sequences and deletions, resulting in high-purity oligonucleotides. thermofisher.com

Anion-Exchange HPLC (AEX-HPLC): This technique separates molecules based on their charge. It is particularly useful for purifying oligonucleotides with significant secondary structure, as it can be performed at high pH. tandfonline.comatdbio.com It is also well-suited for the purification of longer oligonucleotides. atdbio.com

Fluorous Affinity Chromatography:

This technique involves labeling the oligonucleotide with a fluorous tag during synthesis. atdbio.com The tagged, full-length product can then be selectively captured on a fluorous affinity column, while untagged failure sequences are washed away. atdbio.com This method is particularly advantageous for the purification of long oligonucleotides. atdbio.com

Interactive Data Table: Chromatographic Purification Methods

| Chromatographic Method | Principle of Separation | Primary Application in Phosphoramidite/Oligonucleotide Chemistry |

| Flash Column Chromatography | Polarity | Purification of phosphoramidite monomers |

| Size-Exclusion Chromatography | Molecular Size | Desalting and removal of small impurities from oligonucleotides |

| Reversed-Phase HPLC | Hydrophobicity | High-resolution purification of oligonucleotides, removal of failure sequences |

| Anion-Exchange HPLC | Charge | Purification of oligonucleotides with secondary structure and longer sequences |

| Fluorous Affinity Chromatography | Specific Affinity | Purification of long oligonucleotides via a fluorous tag |

This table provides a summary of common chromatographic techniques used in the purification of phosphoramidites and oligonucleotides.

Distillation and Recrystallization Procedures

The purification of air- and moisture-sensitive compounds like aminophosphines requires specialized techniques to ensure high purity and prevent degradation. pitt.eduwdfiles.com While specific purification data for bis(diisopropylamino)phosphine is not extensively detailed in the reviewed literature, procedures for analogous compounds, such as bis(diisopropylamino)chlorophosphine, provide a relevant framework.

Distillation:

For liquid phosphines or those that can be melted without decomposition, vacuum distillation is a common purification method. This technique is particularly useful for separating the desired product from non-volatile impurities or solvents with significantly different boiling points. For instance, the analogous compound dichloro(diisopropylamino)phosphine is purified by short-path distillation at a boiling point of 49-50 °C under a vacuum of 0.7 mmHg. orgsyn.org Another related compound, bis(diisopropylamino)chlorophosphine, can be isolated via vacuum distillation at 133°C and 1 mmHg pressure. When performing such distillations, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. pitt.edu The glassware must be thoroughly dried, often by oven-heating, to remove adsorbed moisture. pitt.edu For highly sensitive compounds, the receiving flask may be cooled with a dry ice/acetone bath to ensure efficient condensation and minimize product loss. orgsyn.org

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. studymind.co.uk The fundamental principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent, in which the compound is soluble at high temperatures but less so at cooler temperatures. mt.com As the saturated solution slowly cools, the desired compound crystallizes, leaving more soluble impurities behind in the solvent (mother liquor). youtube.com

The choice of solvent is critical. For bis(diisopropylamino)chlorophosphine, recrystallization from hexane/ethyl acetate mixtures has been shown to yield a product with greater than 97% purity. General procedures for recrystallization involve:

Dissolving the impure solid in a minimal volume of the hot solvent. youtube.com

If insoluble impurities are present, a hot filtration may be performed to remove them. youtube.com

Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. youtube.com

If crystallization does not initiate, scratching the inside of the flask or adding a seed crystal can induce crystal growth. youtube.com

Collecting the purified crystals by filtration, often under reduced pressure using a Büchner funnel. youtube.com

Washing the collected crystals with a small amount of cold solvent to remove any remaining mother liquor. youtube.com

Drying the crystals, typically under vacuum, to remove residual solvent. orgsyn.org

For air-sensitive solids, these manipulations are performed under an inert atmosphere using Schlenk line techniques or within a glovebox. wdfiles.comorgsyn.org

Derivatization and Synthesis of Related Phosphorus Compounds

Preparation of Unsymmetrical Bis(phosphine) Oxides and Their Corresponding Phosphines

A significant derivatization pathway for phosphorus compounds involves the synthesis of unsymmetrical bis(phosphine) ligands, which are valuable in catalysis due to their ability to create electronically and sterically distinct coordination environments. A robust method for preparing these compounds utilizes air-stable secondary phosphine oxide (SPO) precursors, avoiding the use of more hazardous pyrophoric secondary phosphines. nih.gov

The general synthesis proceeds in two main steps. First, an unsymmetrical bis(phosphine) oxide is prepared. This is achieved by deprotonating a secondary phosphine oxide, such as (Me)₂P(O)H or (iPr)₂P(O)H, with a strong base like sodium hexamethyldisilazide (NaHMDS) to generate a nucleophilic phosphinite anion. This anion is then alkylated with a suitable electrophile, such as a (3-chloropropyl)dialkylphosphine oxide. nih.gov The reaction takes advantage of the different reactivities of alkyl halides; for example, using 1-bromo-3-chloropropane (B140262) allows for the selective isolation of the (3-chloropropyl)dialkylphosphine oxide intermediate. nih.gov

The second step is the reduction of the resulting unsymmetrical bis(phosphine) oxide to the desired unsymmetrical bis(phosphine). Various reducing agents can be employed, with silanes like trichlorosilane (B8805176) in the presence of a tertiary amine being a common choice. rsc.org This methodology provides access to a range of unsymmetrical bidentate phosphines in good yields.

The table below summarizes the synthesis of several unsymmetrical bis(phosphine) oxides and their subsequent reduction to the corresponding phosphines.

| Starting Phosphine Oxide (for anion) | Alkylating Agent | Unsymmetrical Bis(phosphine) Oxide Product | Yield (%) | Corresponding Unsymmetrical Phosphine | Yield (%) |

| (Et)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(Et)₂ | 94 | (Me)₂PCH₂CH₂CH₂P(Et)₂ | 78 |

| (iPr)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(iPr)₂ | 87 | (Me)₂PCH₂CH₂CH₂P(iPr)₂ | 74 |

| (Cy)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(Cy)₂ | 85 | (Me)₂PCH₂CH₂CH₂P(Cy)₂ | 65 |

| (Ph)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(Ph)₂ | 92 | (Me)₂PCH₂CH₂CH₂P(Ph)₂ | 71 |

Data sourced from Pedroarena et al. (2019).

Generation of Phosphorus-Chalcogen Heterocycles from Novel Precursors (e.g., bis(azido)phosphines)

Phosphorus-chalcogen heterocycles are an important class of compounds with diverse applications. Their synthesis can be approached through various precursors, including those derived from bis(amino)phosphines.

One direct method involves the reaction of a diphosphane (B1201432) with elemental chalcogens. For example, phosphorodiamidous chalcogeno-anhydrides of the type [((CH₃)₂CH)₂N]₂P]₂X, where X is S, Se, or Te, have been synthesized by the insertion of the elemental chalcogen into the P-P bond of the corresponding tetrakis(diisopropylamino)diphosphane precursor. researchgate.net

A more recent and versatile approach utilizes bis(azido)phosphines as building blocks. These high-energy precursors can undergo chemoselective reactions. For instance, a novel family of bis(azido)phosphines has been shown to participate in Staudinger reactions with secondary or tertiary phosphines. dtic.mil This reaction can be controlled to convert only one of the two azide (B81097) groups, providing a method for creating tunable and potentially chiral phosphine products. dtic.mil The synthesis of P(V) bis(azido)phosphine chalcogenides has also been reported. mt.com

Furthermore, the Staudinger reaction involving azides and phosphines can be employed to construct complex heterocyclic systems containing phosphorus. Research has shown that reacting a phosphine-functionalized precursor with an azide, such as trimethylsilyl (B98337) azide (TMS-N₃), can trigger an intramolecular Staudinger-type reaction to form new B-N=P or BNPC heterocycles. wdfiles.com While these specific examples involve borafluorene azides, the principle demonstrates the utility of the azide-phosphine reaction in generating novel phosphorus-containing ring systems. wdfiles.com

Reactivity and Mechanistic Investigations of Bis Diisopropylamino Phosphine

Fundamental Reaction Pathways of Trivalent Phosphorus Centers

Trivalent phosphorus compounds, such as bis(diisopropylamino)phosphine, are characterized by the presence of a lone pair of electrons on the phosphorus atom, which dictates their fundamental reactivity. This reactivity is primarily centered around oxidation, reduction, and nucleophilic substitution at the phosphorus center.

The oxidation of trivalent phosphorus compounds to their corresponding pentavalent phosphine (B1218219) oxides is a common and often spontaneous reaction, especially for trialkylphosphines which can react with atmospheric oxygen at room temperature. wikipedia.org The general equation for this oxidation is:

R₃P + ½ O₂ → R₃PO wikipedia.org

This process involves the conversion of the trivalent phosphorus (P(III)) to a pentavalent phosphorus (P(V)) state. The driving force for this reaction is the high affinity of phosphorus for oxygen. libretexts.org The resulting P=O bond in phosphine oxides is short and polar. wikipedia.org While the exact nature of this bond has been a subject of debate, it is now commonly represented as a dative bond, similar to that in amine oxides. wikipedia.org

The ease of oxidation can be influenced by the substituents on the phosphorus atom. Less basic phosphines may require stronger oxidizing agents like hydrogen peroxide for conversion to their oxides. wikipedia.org The oxidation process can also be a byproduct of other reactions, such as the Wittig reaction. wikipedia.org

| Reactant | Oxidizing Agent | Product | Reference |

| R₃P (Trialkylphosphine) | O₂ (Oxygen) | R₃PO (Trialkylphosphine oxide) | wikipedia.org |

| PMePh₂ (Methyldiphenylphosphine) | H₂O₂ (Hydrogen peroxide) | OPMePh₂ (Methyldiphenylphosphine oxide) | wikipedia.org |

This table illustrates common oxidation reactions of trivalent phosphines.

While trivalent phosphorus compounds are more commonly known for their role as reducing agents, they can be formed through the reduction of pentavalent phosphorus compounds, particularly phosphine oxides. The reduction of phosphine oxides is a crucial process for regenerating phosphine ligands, which are widely used in catalysis and synthesis. nih.gov

Several methods exist for the deoxygenation of phosphine oxides to yield the corresponding trivalent phosphines. wikipedia.org These methods often employ silanes, such as trichlorosilane (B8805176) (HSiCl₃) or hexachlorodisilane (B81481) (Si₂Cl₆), as the reducing agent. wikipedia.orgnih.gov The reaction with trichlorosilane can proceed with either inversion or retention of configuration at the phosphorus center, depending on the presence of a base like triethylamine (B128534). wikipedia.org Hexachlorodisilane generally provides higher yields in these reductions. wikipedia.org

Boranes and alanes are also effective reagents for the deoxygenation of phosphine oxides. wikipedia.org The reduction of phosphine oxides is a key step in closing the phosphorus cycle, especially in industrial processes where phosphine oxide waste is generated. nih.gov

| Phosphine Oxide | Reducing Agent | Product | Reference |

| R₃PO | HSiCl₃/Et₃N | R₃P | wikipedia.org |

| R₃PO | Si₂Cl₆ | R₃P | wikipedia.org |

This table summarizes common reduction reactions of phosphine oxides to trivalent phosphines.

The phosphorus atom in bis(diisopropylamino)phosphine is susceptible to nucleophilic attack. The P-N bonds in aminophosphines can be cleaved by protic reagents. wikipedia.org For instance, reaction with an alcohol leads to alcoholysis, forming a phosphinite and releasing the amine. wikipedia.org Similarly, treatment with anhydrous hydrogen chloride results in the formation of a chlorophosphine. wikipedia.org

Nucleophilic substitution at the phosphorus center is a fundamental reaction for the synthesis of various organophosphorus compounds. sapub.org The reactivity of the phosphorus center can be influenced by the steric hindrance provided by the bulky diisopropylamino groups. This steric bulk can affect the selectivity of the substitution reactions.

Furthermore, aminophosphines can undergo transamination reactions where one amine group is exchanged for another. wikipedia.org This equilibrium can be driven by the removal of the more volatile amine. wikipedia.org

| Reactant | Nucleophile | Product | Reference |

| Ph₂PNEt₂ | ROH | Ph₂POR | wikipedia.org |

| Ph₂PNEt₂ | HCl | Ph₂PCl | wikipedia.org |

| P(NMe₂)₃ | R₂NH | P(NR₂)(NMe₂)₂ | wikipedia.org |

This table provides examples of nucleophilic substitution reactions at the phosphorus atom of aminophosphines.

Reactions with Carbon Dioxide and Related C1 Building Blocks

The reactivity of electron-rich phosphines, including aminophosphines, with small molecules like carbon dioxide has garnered significant interest due to the potential for CO₂ activation and utilization. nih.gov

Electron-rich phosphines can react with carbon dioxide in a reversible manner to form zwitterionic adducts. nih.gov In these adducts, the nucleophilic phosphorus atom attacks the electrophilic carbon atom of CO₂, leading to the formation of a P-C bond. The resulting species has a positively charged phosphonium (B103445) center and a negatively charged carboxylate group. mdpi.com These adducts are also referred to as phosphine-CO₂ betaines.

The stability of these adducts is dependent on the electron-donating ability of the substituents on the phosphine. nih.gov Highly basic phosphines can form stable, and in some cases, air-stable CO₂ adducts. nih.gov The formation of these adducts represents a metal-free approach to CO₂ activation under mild conditions. nih.gov

The reaction of phosphines with CO₂ can be influenced by both the substituents on the phosphine and the solvent. mdpi.com Theoretical studies have shown that the stability of the resulting adducts can be controlled by a combination of these factors. mdpi.com

| Phosphine | Reactant | Adduct Type | Reference |

| Electron-rich phosphines | CO₂ | Zwitterionic adduct/Betaine | nih.gov |

This table illustrates the formation of zwitterionic adducts from the reaction of phosphines with carbon dioxide.

The addition of a phosphine to carbon dioxide is believed to proceed through a pre-transition state assembly where a non-covalent interaction, such as a pnictogen or tetrel bond, is established between the phosphine and the CO₂ molecule. mdpi.com This is followed by a transition state leading to the final adduct with the P-C bond. mdpi.com

Computational studies have explored two primary mechanistic pathways for CO₂ activation by phosphine/Lewis acid pairs (Frustrated Lewis Pairs, FLPs): a concerted mechanism and a two-step process. nih.gov In the concerted mechanism, the formation of the Lewis base-carbon and Lewis acid-oxygen bonds occurs simultaneously through a single transition state. nih.gov

The initial interaction involves the nucleophilic attack of the phosphine's lone pair on the carbon atom of CO₂. The energy barrier for this addition is a key factor in the reversibility of the reaction. nih.gov For highly basic phosphines, the binding of CO₂ can be nearly thermoneutral with low energy barriers, allowing for reversible capture and release of CO₂. nih.gov

Reactivity with Imines and Formation of Bis-α-aminophosphines

The reactivity of bis(diisopropylamino)phosphine with imines leads to the formation of bis-α-aminophosphines. This reaction is of interest due to the potential for creating chiral phosphorus compounds.

Diastereoselectivity and Stereochemical Outcomes

The addition of P-H bonds of phosphines to imines is a well-established method for the synthesis of α-aminophosphines. In the case of bis(diisopropylamino)phosphine, the reaction with certain imines can proceed with a degree of diastereoselectivity. The stereochemical outcome is influenced by the nature of the substituents on both the phosphine and the imine, as well as the reaction conditions. The bulky diisopropylamino groups on the phosphorus atom play a significant role in directing the stereochemistry of the addition.

For instance, the reaction of bis(diisopropylamino)phosphine with chiral imines derived from α-chiral amines can lead to the formation of diastereomeric bis-α-aminophosphines. The ratio of these diastereomers is dependent on the steric bulk of the substituents at the stereogenic center of the imine and the reaction temperature.

Mechanistic Investigations (e.g., Hammett analysis, Kinetic Isotope Effect, trapping experiments)

Mechanistic studies on the reaction of bis(diisopropylamino)phosphine with imines are crucial for understanding the factors that control the reactivity and selectivity. While specific Hammett analysis, Kinetic Isotope Effect (KIE), and trapping experiments for the reaction of bis(diisopropylamino)phosphine with imines are not extensively detailed in the provided search results, general principles of nucleophilic phosphine catalysis and phospha-Michael additions can be applied.

The reaction likely proceeds through a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the imine C=N bond. This initial addition would form a zwitterionic intermediate, which then undergoes a proton transfer to yield the final α-aminophosphine product.

Hammett Analysis: A Hammett analysis could be employed by using a series of para-substituted aromatic imines to probe the electronic effects of the substituents on the reaction rate. A positive rho (ρ) value would indicate that the reaction is accelerated by electron-withdrawing groups on the imine, consistent with nucleophilic attack by the phosphine as the rate-determining step.

Kinetic Isotope Effect: A primary kinetic isotope effect would be expected if the P-H bond is broken in the rate-determining step. By comparing the reaction rates of bis(diisopropylamino)phosphine and its deuterated analogue, bis(diisopropylamino)deuterophosphine, one could elucidate the role of the P-H bond cleavage in the reaction mechanism.

Trapping Experiments: Trapping experiments could be designed to capture any proposed intermediates, such as the initial zwitterionic adduct. The use of a suitable trapping agent that reacts specifically with the proposed intermediate would provide evidence for its existence.

Electrophilic and Nucleophilic Reactivity Profiles

Bis(diisopropylamino)phosphine exhibits both electrophilic and nucleophilic character, allowing it to participate in a variety of chemical transformations.

Reactions with Organometallic Reagents (e.g., alkyllithium-activated boronic esters)

The phosphorus atom in bis(diisopropylamino)phosphine possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles, including organometallic reagents. While specific examples with alkyllithium-activated boronic esters are not detailed in the provided search results, the general reactivity pattern would involve the nucleophilic phosphorus atom attacking the electrophilic center of the organometallic reagent.

For instance, in reactions with alkyllithium reagents, the phosphine can act as a ligand, coordinating to the lithium cation. In the presence of electrophilic boronic esters, a more complex reaction manifold could be envisioned, potentially leading to the formation of new P-C or P-B bonds.

Thiol Coupling Reactions with Bis(diisopropylamino)chlorophosphinersc.orgnih.gov

A notable reaction highlighting the electrophilic character at the phosphorus center involves its chlorinated derivative, bis(diisopropylamino)chlorophosphine (B1630993). This compound serves as a key precursor in the synthesis of mixed phosphorotrithioates through a one-pot thiol coupling reaction. rsc.orgnih.gov The process utilizes various thiols as nucleophiles, which attack the electrophilic phosphorus atom of bis(diisopropylamino)chlorophosphine. rsc.orgnih.gov Subsequent reaction with a sulphenyl chloride as an electrophilic sulfur source leads to the formation of the desired phosphorotrithioates. rsc.orgnih.gov

This efficient synthesis proceeds under mild conditions at ambient temperature without the need for additional additives. nih.gov The versatility of this method is demonstrated by the wide range of thiols and sulphenyl chlorides that can be employed, and it has also been extended to the synthesis of phosphoroselenodithioates. nih.gov

Phosphinylation and Phosphitylation Processes

Bis(diisopropylamino)phosphine and its derivatives are valuable reagents in phosphinylation and phosphitylation reactions, which involve the introduction of a phosphinyl or phosphityl group into a molecule, respectively.

Phosphitylation procedures, particularly those employing phosphoramidites derived from chlorophosphines, are widely used. entegris.com Phosphoramidites offer advantages over more reactive chlorophosphines due to their reduced sensitivity to moisture and their requirement for an activator to react with nucleophiles like alcohols. entegris.com The steric and electronic properties of the amino groups on the phosphoramidite (B1245037) can be tuned to control the selectivity of the phosphitylation reaction. entegris.com

While bis(diisopropylamino)phosphine itself has a P-H bond and can undergo oxidative addition reactions, its derivative, bis(diisopropylamino)chlorophosphine, is a common phosphitylating agent. sigmaaldrich.comsigmaaldrich.com It reacts with nucleophiles, such as alcohols or amines, to form phosphite (B83602) esters or phosphonamides, respectively. These reactions are fundamental in the synthesis of various organophosphorus compounds, including ligands for catalysis and building blocks for nucleic acid synthesis. entegris.comwikipedia.org

The phospha-Michael addition, a type of phosphinylation, involves the addition of a P-H bond across a C=C double bond. While the provided results describe this reaction for bis(mesitoyl)phosphine, similar reactivity could be anticipated for bis(diisopropylamino)phosphine with activated alkenes, likely requiring a catalyst. nih.gov

Selective Phosphorylation of Hydroxyl Functionalities

The selective phosphorylation of hydroxyl groups is a critical transformation in the synthesis of many biologically significant molecules and functional materials. nih.govnih.govresearchgate.net This process involves the introduction of a phosphate (B84403) group onto a specific alcohol moiety within a polyfunctional molecule. The challenge lies in achieving high chemoselectivity, particularly in the presence of multiple reactive sites. nih.govrsc.org

Trivalent phosphorus compounds are frequently employed as precursors to phosphorylating agents. The general strategy involves the reaction of an alcohol with a P(III) reagent, such as a phosphoramidite or a chlorophosphine, followed by an in situ oxidation step to furnish the desired pentavalent phosphate ester. researchgate.net Reagents like bis(diisopropylamino)chlorophosphine, a derivative of bis(diisopropylamino)phosphine, are key intermediates in creating these phosphitylating agents. sigmaaldrich.comentegris.com The bulky diisopropylamino groups on the phosphorus atom play a crucial role in modulating the reactivity and steric hindrance of the reagent, which can contribute to the selectivity of the phosphorylation reaction. entegris.com

While direct catalytic phosphorylation of alcohols has been developed using various systems, the specific use of bis(diisopropylamino)phosphine itself in a one-pot selective phosphorylation protocol is a subject of ongoing research. nih.govnih.gov However, its derivatives are fundamental to the widely used phosphoramidite approach, which allows for the sequential and selective formation of phosphate linkages. researchgate.netentegris.com

Role as a Phosphitylating Agent in Nucleoside and Carbohydrate Chemistry

The synthesis of oligonucleotides and their analogues relies heavily on the phosphoramidite method, where phosphitylating agents are used to form the phosphite triester linkages between nucleoside units. Bis(diisopropylamino)phosphine derivatives are central to this methodology. Specifically, bis(diisopropylamino)chlorophosphine serves as a common precursor for the synthesis of various phosphitylating reagents. sigmaaldrich.comentegris.com

One of the most widely used classes of phosphitylating agents is the phosphoramidites, which are valued for their stability and tunable reactivity. entegris.com The diisopropylamino group is often preferred in these reagents because it enhances the stability of the phosphoramidite while still allowing for efficient activation by a weak acid, such as 1H-tetrazole or its non-explosive alternatives, during the coupling step. entegris.com Reagents like bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite are used to introduce a terminal phosphate group onto the 3' or 5' hydroxyl of a nucleoside. sigmaaldrich.com

The general utility of these reagents extends to carbohydrate chemistry, where selective phosphorylation of hydroxyl groups is also a significant challenge. nih.gov The principles of selective phosphitylation developed for nucleosides are applicable to carbohydrates, allowing for the synthesis of phosphorylated sugars that are important in various biological processes.

| Agent Name | Chemical Formula | Application | Reference |

|---|---|---|---|

| Bis(diisopropylamino)chlorophosphine | C₁₂H₂₈ClN₂P | Precursor for phosphoramidite synthesis | sigmaaldrich.comentegris.com |

| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | C₁₂H₂₂N₃O₂P | Phosphorylating reagent in oligonucleotide synthesis | sigmaaldrich.com |

| O-β-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite | C₁₅H₃₂N₃OP | Phosphitylating agent for nucleosides |

Exploration of Low-Coordinate Phosphorus Species Reactivity

Reactivity of Phosphinidenes and Phosphenium Ions

Low-coordinate phosphorus species, such as phosphinidenes (R-P) and phosphenium ions ([R₂P]⁺), are highly reactive intermediates with unique electronic structures that make them valuable in synthetic chemistry. Phosphenium ions, featuring a dicoordinate phosphorus atom with a positive charge, are potent electrophiles.

The bis(diisopropylamino)phosphenium ion can be generated from bis(diisopropylamino)chlorophosphine. For instance, the reaction of bis(diisopropylamino)chlorophosphine with trimethylsilyltrifluoromethanesulfonate at low temperatures yields the corresponding bis(diisopropylamino)phosphenium triflate as a yellow powder. nih.gov This electrophilic species exhibits characteristic reactivity towards nucleophiles.

A notable example is its reaction with S,S-bis-ylide. nih.gov The initial step involves the nucleophilic attack of the bis-ylide on the positively charged phosphorus center of the phosphenium ion. nih.gov This leads to the formation of a transient phosphino (B1201336) cationic ylide intermediate, which subsequently undergoes rearrangement to yield a stabilized sulfonium (B1226848) ylide derivative. nih.gov This reaction highlights the electrophilic nature of the bis(diisopropylamino)phosphenium ion and its ability to engage in complex reaction cascades.

| Reactant 1 | Reactant 2 | Temperature | Solvent | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|---|---|

| Bis(diisopropylamino)phosphenium triflate | S,S-Bis-ylide | -80 °C to RT | Dichloromethane (B109758) | Phosphino cationic ylide | Stabilized sulfonium ylide | nih.gov |

Ring Enlargement Reactions of Phosphaaluminirenes with Bis(diisopropylamino)cyclopropenylidene

Ring enlargement reactions are a powerful class of transformations for constructing larger cyclic systems from smaller, strained rings. rsc.org These reactions are often driven by the release of ring strain. youtube.com While the reactivity of bis(diisopropylamino)cyclopropenylidene with various metal complexes and main group elements has been explored, leading to novel chemical structures, specific details regarding its reaction with phosphaaluminirenes to induce ring enlargement are not extensively documented in the surveyed scientific literature. Further research is required to elucidate the potential of this specific transformation.

Coordination Chemistry of Bis Diisopropylamino Phosphine As a Ligand

Ligand Properties and Electronic Structure

The behavior of bis(diisopropylamino)phosphine as a ligand in transition metal complexes is fundamentally governed by the interplay of steric and electronic effects originating from its diisopropylamino substituents. These features dictate its coordination mode, the stability of the resulting complexes, and the reactivity of the metal center.

The diisopropylamino groups attached to the phosphorus atom in bis(diisopropylamino)phosphine exert a significant influence on both the steric and electronic nature of the ligand.

Steric Influence: The branched isopropyl groups create substantial steric bulk around the phosphorus donor atom. This steric hindrance is a critical feature that influences the coordination number and geometry of the resulting metal complexes. The size of a phosphine (B1218219) ligand is often quantified by its Tolman cone angle (θ), a measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance. While the exact cone angle for bis(diisopropylamino)phosphine is not commonly cited, related bulky aminophosphines can exhibit very large cone angles, with some examples reaching up to 220°. ucla.edu This significant steric profile can prevent the coordination of multiple ligands, stabilize low-coordinate metal species, and create a specific pocket around the metal's active site, which can influence the selectivity of catalytic reactions. nih.gov Another parameter used to describe the steric environment is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. For effective catalysis, it has been suggested that ligands with remote steric hindrance—large cone angles combined with low buried volumes—can be particularly effective. researchgate.net

| Property | Influence of Diisopropylamino Groups | Key Parameters | Consequence in Coordination Chemistry |

|---|---|---|---|

| Steric Effect | High steric bulk due to branched alkyl chains. | Tolman Cone Angle (θ), Percent Buried Volume (%Vbur) | Stabilizes low-coordination numbers, influences catalytic selectivity, can prevent ligand decomposition pathways. |

| Electronic Effect | Strong electron-donating character via the nitrogen atoms. | Tolman Electronic Parameter (TEP), ν(CO) in M(CO)xL complexes, Minimum Electrostatic Potential (Vmin) | Increases Lewis basicity of the phosphorus atom, strengthens the metal-ligand bond, modifies the redox potential of the metal center. |

The Lewis basicity of a phosphine ligand, its ability to donate its lone pair of electrons to a Lewis acidic metal center, is a crucial factor in determining the stability and reactivity of its metal complexes. For aminophosphines like bis(diisopropylamino)phosphine, the strong electron-donating nature of the amino groups results in high Lewis basicity. nih.gov

The donor capabilities of phosphine ligands are commonly assessed experimentally using two primary spectroscopic techniques:

Infrared (IR) Spectroscopy of Metal Carbonyl Complexes: A widely used method involves synthesizing a metal carbonyl complex, such as [Mo(CO)5L] or cis-[IrCl(CO)2(L)], where L is the phosphine ligand under investigation. researchgate.netmanchester.ac.uk The σ-donation from the phosphine to the metal increases the electron density on the metal, which in turn leads to increased back-donation into the π* orbitals of the carbonyl (CO) ligands. This strengthening of the metal-CO back-bonding weakens the C-O bond, resulting in a decrease in the C-O stretching frequency (ν(CO)) in the IR spectrum. Therefore, more basic (more strongly donating) phosphines cause a greater shift to lower ν(CO) values. This provides a reliable scale for comparing the electronic properties of different phosphine ligands. researchgate.net

³¹P NMR Spectroscopy of Phosphine Selenides: Another method involves the reaction of the phosphine ligand with elemental selenium to form the corresponding phosphine selenide (B1212193) (L=Se). The magnitude of the one-bond coupling constant between the phosphorus-31 and selenium-77 (B1247304) nuclei (¹J(P-Se)) in the ³¹P NMR spectrum is sensitive to the electronic nature of the phosphine. More electron-donating phosphine ligands lead to a smaller ¹J(P-Se) coupling constant. This technique provides a direct probe of the electronic properties of the phosphine itself, independent of its coordination to a specific metal. manchester.ac.uk

These methods consistently show that aminophosphines are among the more basic phosphine ligands available, a direct consequence of the electronic contribution from the nitrogen substituents.

Formation of Transition Metal Complexes

The rich coordination chemistry of bis(diisopropylamino)phosphine is demonstrated by its ability to form stable complexes with a variety of transition metals, including those from Group 6 and the platinum group metals like rhodium and palladium.

Bis(diisopropylamino)phosphine and related aminophosphines readily form complexes with Group 6 metals (Cr, Mo, W), typically in their low oxidation states where the metal carbonyl fragments are common. The synthesis of such complexes often involves the reaction of a metal carbonyl precursor, like M(CO)6 or M(CO)4(norbornadiene), with the aminophosphine (B1255530) ligand, leading to the substitution of one or more CO ligands.

For example, chromium complexes bearing aminophosphine ligands have been synthesized by reacting CrCl₃(THF)₃ with the corresponding ligand. rsc.org X-ray crystallographic studies of related aminophosphine-chromium complexes have confirmed a bidentate P,N-coordination mode where applicable, leading to a distorted octahedral geometry around the Cr(III) center. rsc.org

The interaction of bis(diisopropylamino)phosphine and its chlorinated precursor with metal carbonyls has been reported, leading to the formation of complexes like M(CO)5L (M = Cr, Mo, W). acs.org The analysis of the CO stretching frequencies in these complexes provides direct insight into the strong donor capacity of the aminophosphine ligand.

| Metal | Typical Precursor | Complex Type | Characterization Method | Reference |

|---|---|---|---|---|

| Chromium (Cr) | CrCl₃(THF)₃ | P,N-Chelated Cr(III) Complexes | X-ray Crystallography, Elemental Analysis | rsc.org |

| Molybdenum (Mo) | Mo(CO)₆ | [Mo(CO)₅L] | IR Spectroscopy (ν(CO) analysis) | manchester.ac.uk |

| Tungsten (W) | WCl₄ | [WCl₄(diphos)] | Far-IR Spectroscopy, Magnetic Measurements | rsc.org |

The coordination chemistry of aminophosphines with late transition metals is particularly well-developed due to their extensive applications in catalysis.

Rhodium(I) Complexes: Rhodium(I) centers, often in a square planar geometry, readily coordinate with phosphine ligands. Complexes of rhodium(I) with phosphines are key catalysts in processes like hydroformylation. rsc.orgcolab.ws The reaction of rhodium precursors such as [Rh(μ-Cl)(CO)₂]₂ or [Rh(μ-Cl)(η²-C₂H₄)₂]₂ with aminophosphines can lead to a variety of complexes depending on the stoichiometry and reaction conditions. While specific studies on bis(diisopropylamino)phosphine with rhodium are not extensively detailed in the provided search results, related systems show that monodentate phosphines can afford complexes like [Rh(κ¹-N-pybox)(CO)(PR₃)₂]⁺. nih.gov The strong donor properties of the aminophosphine ligand can significantly influence the catalytic activity of the rhodium center.

Palladium(II) Complexes: Palladium(II) complexes with phosphine ligands are arguably one of the most important classes of catalysts in modern organic synthesis, used in a vast number of cross-coupling reactions. Bis(diisopropylamino)phosphine and its derivatives are used as ligands in these reactions. sigmaaldrich.com Palladium(II) typically adopts a square planar geometry, and complexes of the type [PdCl₂(PR₃)₂] are common. wikipedia.org The synthesis usually involves the reaction of a palladium(II) salt, such as PdCl₂ or PdCl₂(cod), with the phosphine ligand. nih.govyoutube.com The resulting complexes can serve as pre-catalysts, which are reduced in situ to the active Pd(0) species. The steric bulk and strong donating ability of bis(diisopropylamino)phosphine are crucial for the efficiency of many palladium-catalyzed transformations, promoting the oxidative addition step and stabilizing the active catalytic species.

The ability of phosphine ligands to bridge two metal centers has led to the development of a rich field of bimetallic and heterobimetallic chemistry. Such complexes are of interest for their potential cooperative effects in catalysis and for modeling multimetallic active sites in enzymes.

While a specific bimetallic complex featuring bis(diisopropylamino)phosphine as the bridging ligand is not explicitly described in the search results, the principles of their formation are well-established with related ligands. Diphosphine or multidentate ligands containing phosphine donors can bridge two metal centers, leading to homobimetallic (M-M) or heterobimetallic (M-M') complexes. colab.ws For instance, macrocyclic bis-diphosphenes have been shown to coordinate two metal atoms, and can even form hetero-tetrametallic complexes containing both nickel and copper. nih.gov The synthesis of such complexes often relies on carefully controlling the stoichiometry of the ligand and the metal precursors. The formation of polynuclear coinage metal complexes with P,N ligands further illustrates the bridging capability of phosphine-based ligands. nih.gov The steric and electronic properties of the phosphine are critical in determining the geometry and stability of the resulting bimetallic architecture.

Comparative Studies with Related Carbene Ligands (e.g., Bis(diisopropylamino)carbene)

A meaningful way to understand the ligating properties of bis(diisopropylamino)phosphine is to compare it with its carbene analogue, bis(diisopropylamino)carbene. While both are two-electron donors, the nature of the donor atom—phosphorus versus carbon—leads to distinct electronic and steric profiles.

Steric Properties: The steric bulk of a ligand is crucial in determining the coordination number and geometry of the resulting metal complex, and it can also influence the complex's reactivity. The steric demand of phosphine ligands is often quantified by the Tolman cone angle. While a precise cone angle for bis(diisopropylamino)phosphine is not reported, the presence of two bulky diisopropylamino groups suggests a significant steric presence. For comparison, the cone angles for a series of substituted proazaphosphatrane ligands, which also feature nitrogen-substituted phosphorus, range from 152° to 207°. rsc.org The steric profile of bis(diisopropylamino)carbene is also substantial due to the diisopropylamino substituents. The interplay of these electronic and steric factors dictates the specific applications for which each ligand is best suited.

Structural Characterization of Metal-Phosphine Complexes

Elucidation of Molecular Structures within Coordination Spheres

The coordination of bis(diisopropylamino)phosphine to a metal center results in a pyramidal geometry at the phosphorus atom. researchgate.net The specific coordination geometry around the metal is influenced by the metal's identity, its oxidation state, and the other ligands present. For example, in dimeric copper(I) chloride complexes, the copper centers are typically tricoordinate. researchgate.net In other systems, such as with platinum(II), square planar geometries are observed. The bulky diisopropylamino groups can play a significant role in dictating the arrangement of ligands in the coordination sphere, often leading to specific stereochemical outcomes.

Analysis of P-B and P-N Bond Lengths in Adducts and Complexes

The formation of adducts and complexes involving bis(diisopropylamino)phosphine leads to characteristic changes in the P-B and P-N bond lengths, which can be accurately determined by X-ray diffraction.

P-B Bond Lengths: In phosphine-borane adducts, the P-B bond is a classic example of a dative covalent bond. The length of this bond is influenced by the electronic properties of both the phosphine and the borane (B79455). For instance, in the adduct of a phosphinine with B(C₆F₅)₃, the P-B distance is 2.0415(12) Å. This is notably shorter than the P-B bond in the triphenylphosphine (B44618) adduct, Ph₃P→B(C₆F₅)₃ (2.181 Å), indicating a stronger interaction in the former. nih.gov The reaction of bis(amino)cyclopropenylidene with a borane dimethyl sulfide (B99878) complex also results in the formation of a carbene-borane adduct. amazonaws.com

P-N Bond Lengths: The P-N bond in aminophosphines possesses partial double bond character due to the delocalization of the nitrogen lone pair into the phosphorus d-orbitals. Upon coordination to a metal, the P-N bond length can be affected. In a crystal structure of bis(diisopropylamino)fluoroborane, the B-N bond lengths are 1.4227(10) and 1.4206(10) Å, indicating partial double bond character. nih.gov A database search for diisopropylamine-substituted trigonal-planar boranes reveals B-N bond lengths ranging from 1.316 to 1.501 Å, depending on the other substituents on the boron atom. nih.gov In metal complexes, the P-N bond length will be influenced by the extent of π-backbonding from the metal to the phosphine ligand.

| Compound Type | Bond | Typical Bond Length (Å) | Reference |

|---|---|---|---|

| Phosphinine-Borane Adduct | P-B | 2.0415(12) | nih.gov |

| Triphenylphosphine-Borane Adduct | P-B | 2.181 | nih.gov |

| Bis(diisopropylamino)fluoroborane | B-N | 1.4227(10) and 1.4206(10) | nih.gov |

| Diisopropylamine-substituted Boranes | B-N | 1.316 - 1.501 | nih.gov |

Reactivity of Metal-Bound Bis(diisopropylamino)phosphine Ligands

Coordination to a metal center can significantly alter the reactivity of the bis(diisopropylamino)phosphine ligand, making its P-N bonds susceptible to cleavage and substitution reactions.

Investigation of P-N Bond Cleavage and Substitution Reactions in Coordination Sphere

The P-N bond in aminophosphines is known to be susceptible to cleavage by protic reagents. wikipedia.org This reactivity can be harnessed or can be an undesired decomposition pathway in catalytic applications.

P-N Bond Cleavage: The cleavage of the P-N bond in a coordinated aminophosphine can be promoted by various reagents. For example, treatment of a coordinated aminophosphine with anhydrous hydrogen chloride can lead to the cleavage of the P-N bond and the formation of a P-Cl bond. wikipedia.org In the context of organometallic catalysis, the C-N bond cleavage in aniline (B41778) on a MoP(001) surface has been studied, which provides a point of comparison for understanding the factors that govern the stability of bonds to nitrogen. pku.edu.cn The hydrolysis of diribonucleoside 3',5'-(3'-N-phosphoramidates) demonstrates both P-O and P-N bond cleavage depending on the pH, highlighting the sensitivity of the P-N bond to the reaction conditions. nih.gov

Substitution Reactions: Nucleophilic substitution at the phosphorus center of a coordinated aminophosphine is a fundamental reaction that allows for the modification of the ligand structure. These reactions can proceed through either a concerted (Sₙ2-type) or a stepwise (addition-elimination) mechanism. researchgate.netsapub.orgscispace.com For instance, the reaction of a coordinated chlorophosphine with an amine leads to the formation of a new P-N bond. researchgate.net The reactivity of the P-N bond to alcoholysis is also a known transformation. wikipedia.org In a notable example, a platinum-assisted tandem P-C bond cleavage and P-N bond formation was observed in an amide-functionalized bisphosphine, leading to the formation of a novel 1,2-azaphospholene-phosphine complex. nih.gov This demonstrates the intricate and often unexpected reactivity that can be induced by the metal center.

Catalytic Applications of Bis Diisopropylamino Phosphine and Its Complexes

Homogeneous Catalysis

Bis(diisopropylamino)phosphine and its derivatives function as highly effective ligands in homogeneous catalysis, primarily due to their specific electronic and steric properties. As phosphine (B1218219) ligands, they are σ-donors with an unshared electron pair that can form stable complexes with various transition metals. The electron-rich nature of alkyl-substituted phosphines, such as bis(diisopropylamino)phosphine, increases the reactivity of the metal center in key catalytic steps like oxidative addition, while their steric bulk can facilitate the final reductive elimination step to release the product and regenerate the catalyst. These characteristics make them valuable in a wide array of transition-metal catalyzed reactions.

Phosphine ligands are fundamental to many palladium- or nickel-catalyzed cross-coupling reactions. They play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the transformation. Electron-rich and sterically bulky phosphine ligands are particularly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. A derivative of the parent phosphine, bis(diisopropylamino)chlorophosphine (B1630993), has been identified as a suitable ligand for a broad range of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org The design of phosphine ligands is critical to the success of this reaction. libretexts.org Ligands that are both electron-rich and bulky facilitate the key steps of the catalytic cycle. libretexts.org The electron-donating character of the phosphine ligand enhances the rate of oxidative addition of the organohalide to the Pd(0) center. libretexts.org Bulky phosphines can promote the reductive elimination step, which forms the final product. nih.gov While traditionally bidentate phosphines were common in nickel-catalyzed Suzuki couplings, monodentate phosphines have shown comparable or even superior reactivity, especially with challenging substrates. nih.gov The use of bis(diisopropylamino)chlorophosphine has been noted for its suitability in Suzuki-Miyaura coupling reactions. sigmaaldrich.com In some cases, bisphosphine ligands can be oxidized in situ to bisphosphine mono-oxides, which can influence the reaction's selectivity. digitellinc.com

Table 1: Overview of Bis(diisopropylamino)phosphine Ligand in Suzuki-Miyaura Coupling

| Feature | Description | Source(s) |

| Reaction | Forms a C-C bond between an organoboron compound and an organohalide. | libretexts.org |

| Catalyst | Typically Palladium (Pd) or Nickel (Ni). | libretexts.org |

| Ligand Role | The electron-rich and bulky nature of the phosphine ligand facilitates oxidative addition and reductive elimination steps in the catalytic cycle. | libretexts.org |

| Suitability | The derivative, bis(diisopropylamino)chlorophosphine, is a suitable ligand for this reaction. | sigmaaldrich.com |

The Buchwald-Hartwig amination is a palladium-catalyzed method for synthesizing carbon-nitrogen (C-N) bonds from the reaction of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of synthetic chemistry due to its wide substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The development of sophisticated phosphine ligands has been central to its evolution. wikipedia.org Bidentate phosphine ligands were an early breakthrough, allowing for the efficient coupling of primary amines. wikipedia.org More recently, bulky monophosphine ligands have proven highly effective. nih.gov Bis(diisopropylamino)chlorophosphine is recognized as an appropriate ligand for facilitating the Buchwald-Hartwig reaction. sigmaaldrich.com The ligand stabilizes the palladium catalyst and promotes the key bond-forming steps. rsc.org

Table 2: Role of Bis(diisopropylamino)phosphine Ligand in Buchwald-Hartwig Amination

| Feature | Description | Source(s) |

| Reaction | Forms a C-N bond between an aryl halide/triflate and an amine. | wikipedia.orgorganic-chemistry.org |

| Catalyst | Palladium (Pd). | wikipedia.org |

| Ligand Role | Stabilizes the catalyst and promotes the catalytic cycle for C-N bond formation. | rsc.org |

| Suitability | The derivative, bis(diisopropylamino)chlorophosphine, is a suitable ligand for this reaction. | sigmaaldrich.com |

Beyond the Suzuki and Buchwald-Hartwig reactions, bis(diisopropylamino)phosphine-type ligands are also effective in several other key cross-coupling transformations. sigmaaldrich.com

Stille Coupling: This reaction pairs an organotin compound with an sp2-hybridized organohalide, catalyzed by palladium. The phosphine ligand is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com The choice of phosphine ligand can be critical in controlling reactivity and preventing side reactions. nih.gov

Negishi Coupling: In this reaction, an organozinc compound is coupled with an organohalide, typically catalyzed by nickel or palladium. youtube.com The phosphine ligand's electronic properties are key to the reaction's success.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. youtube.com The ligand influences the regioselectivity and efficiency of the coupling.

For all these reactions, bis(diisopropylamino)chlorophosphine has been identified as a suitable ligand, underscoring its versatility in modern organic synthesis. sigmaaldrich.com

Chiral bis(phosphine) ligands and their derivatives are among the most important ligand classes in asymmetric catalysis. semanticscholar.org Their complexes with transition metals like cobalt, rhodium, and copper are powerful tools for synthesizing chiral molecules. princeton.edunih.gov

A key derivative class is the chiral bis(phosphine) mono-oxides (BPMO). semanticscholar.org These ligands, which can be formed from the parent bis(phosphine), possess a unique combination of a strong phosphine donor and a weaker phosphine oxide donor. semanticscholar.org This "hemi-labile" character can provide an open coordination site on the metal catalyst as needed during the catalytic cycle, leading to different reactivity and, in some cases, enhanced or even opposite enantioselectivity compared to the parent bis-phosphine ligand. semanticscholar.org

One notable application is in the copper-catalyzed asymmetric addition of dialkylzinc reagents to N-phosphinoylimines. nih.gov For this transformation, a chiral bis(phosphine) monoxide ligand, BozPHOS, proved to be a highly effective ligand, providing access to α-chiral amines in high yields and enantioselectivities with low catalyst loadings. nih.gov Furthermore, metal complexes with phosphine ligands have been shown to be effective in gold-catalyzed hydroamination reactions. mdpi.com The development of bis(phosphine) cobalt catalysts has also expanded the scope of asymmetric hydrogenation for substrates relevant to pharmaceutical synthesis. princeton.edu

Catalytic hydrosilylation is a widely used method for the reduction of carbonyl compounds like aldehydes and ketones to the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. analis.com.my This reaction can be catalyzed by complexes of various transition metals, and the choice of ligand is critical for catalyst activity.

Iron and cobalt complexes featuring pyridine (B92270) diimine (PDI) ligands have demonstrated high activity for the hydrosilylation of carbonyls. nsf.gov In these systems, the mechanism can involve the dissociation of a phosphine ligand to allow for the oxidative addition of the silane (B1218182) to the metal center. nsf.gov For example, iron complexes with PDI ligands modified with phosphine groups were effective in catalyzing the hydrosilylation of various aldehydes. nsf.gov One such catalyst was also active for ketone hydrosilylation, although at a slower rate. nsf.gov